2-cyclopropyl-4-(difluoromethyl)-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
This compound is a pyrimidine derivative featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety. Key structural elements include:
- Cyclopropyl group: Enhances metabolic stability and modulates steric interactions.
- Difluoromethyl substituent: Improves lipophilicity and bioavailability compared to non-fluorinated analogs.
- 1,6-Dimethylpyrazolo[3,4-d]pyrimidine: A heterocyclic scaffold associated with kinase inhibition and anticancer activity.
- Piperazine linker: Facilitates solubility and interaction with biological targets via hydrogen bonding.
The compound’s design aligns with strategies to optimize pharmacokinetics and target engagement in kinase inhibitors, particularly in oncology .
Properties
IUPAC Name |
4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N8/c1-11-23-18-13(10-22-27(18)2)19(24-11)29-7-5-28(6-8-29)15-9-14(16(20)21)25-17(26-15)12-3-4-12/h9-10,12,16H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHNFEHKQGQSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations
Core Heterocycle Variations: The target compound’s pyrazolo[3,4-d]pyrimidine core is structurally distinct from triazolo-pyrimidine hybrids (e.g., compounds 6–9 in ), which exhibit antiviral activity but lack piperazine linkers .
Substituent Impact: The difluoromethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., compound 3 in ) . Cyclopropyl vs. tert-Butyl: Cyclopropyl’s smaller size may improve binding pocket compatibility in kinase targets relative to bulkier tert-butyl groups () .
Piperazine Linker :
- The piperazine moiety in the target compound contrasts with propyl-linked triazolopyridines (e.g., MM0421.02 in ), which are associated with impurity profiles rather than therapeutic activity. Piperazine’s flexibility may enhance solubility compared to rigid triazolo systems .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step coupling of the pyrazolo[3,4-d]pyrimidine and piperazine units, analogous to methods in for fluorophenyl derivatives .
- Biological Data Gap : While structural analogs (e.g., pyrazolo-triazolo derivatives) show antiviral or kinase-inhibitory activity, direct pharmacological data for the target compound are absent in the provided evidence.
- Isomerization Risks : Pyrazolo-pyrimidine derivatives (e.g., compounds 7–9 in ) are prone to isomerization under specific conditions, suggesting the target compound may require stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
